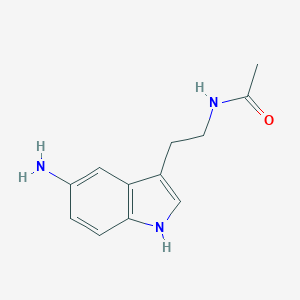

5-Amino-N-acetyltryptamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBKRHCDWOOOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627804 | |

| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393835-65-9 | |

| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyltryptamine

Abstract

N-acetyltryptamine (NAT) is an endogenous indoleamine that has garnered significant interest within the scientific community for its structural similarity to melatonin and its role as a ligand for melatonin receptors. As a key intermediate in various biological pathways and a potential pharmacological agent, a thorough understanding of its physicochemical properties is paramount for researchers in drug discovery, neurobiology, and analytical chemistry. This technical guide provides a comprehensive overview of the fundamental physicochemical characteristics of N-acetyltryptamine, detailed experimental protocols for its analysis, and insights into its biological interactions.

Introduction: The Significance of N-Acetyltryptamine

N-acetyltryptamine, a derivative of the essential amino acid tryptophan, occupies a crucial position in the intricate web of indoleamine metabolism.[1] While structurally similar to the well-known chronobiotic hormone melatonin (N-acetyl-5-methoxytryptamine), NAT lacks the 5-methoxy group, leading to distinct physicochemical and pharmacological profiles.[2] Its presence has been detected in various mammalian tissues, including the pineal gland and retina, and it exhibits a diurnal rhythm, suggesting a potential physiological role.[3]

From a drug development perspective, NAT serves as a valuable scaffold for the design of novel melatonin receptor agonists and antagonists.[2] Its interaction with MT1 and MT2 receptors, albeit with different affinities and efficacies compared to melatonin, opens avenues for the development of targeted therapeutics for sleep disorders, circadian rhythm disruptions, and other neurological conditions.[4] A comprehensive characterization of its physicochemical properties is the foundational step in harnessing its therapeutic potential.

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of N-acetyltryptamine is essential for its handling, formulation, and analytical characterization. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O | [5] |

| Molecular Weight | 202.26 g/mol | [5] |

| CAS Number | 1016-47-3 | [5] |

| Appearance | White to off-white or pale yellow crystalline powder | [6] |

| Melting Point | 113-116 °C | [6] |

| Boiling Point | 137 °C at 0.15 mmHg | [7] |

| Solubility | Soluble in ethanol and acetone; sparingly soluble in ether, benzene, and chloroform; negligible in water. | [6] |

| Predicted pKa | Basic pKa: ~10.2 (amine); Acidic pKa: ~17.5 (indole NH) | Predicted |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quantification of N-acetyltryptamine.

UV-Vis Spectroscopy

The indole chromophore in N-acetyltryptamine gives rise to characteristic absorption bands in the ultraviolet region. The UV-Vis spectrum is a valuable tool for quantitative analysis.

Expected Absorption Maxima (λmax):

-

Approximately 220 nm and 280 nm in a suitable solvent like ethanol or methanol. The exact maxima can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectrophotometric Analysis of N-Acetyltryptamine

Objective: To determine the concentration of N-acetyltryptamine in a solution using UV-Vis spectrophotometry.

Materials:

-

N-acetyltryptamine standard

-

Ethanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

Calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions: a. Prepare a stock solution of N-acetyltryptamine in ethanol (e.g., 1 mg/mL). b. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by serial dilution with ethanol.

-

Wavelength Scan: a. Use ethanol as the blank. b. Scan a mid-range standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: a. Set the spectrophotometer to the determined λmax. b. Measure the absorbance of the blank and each standard solution. c. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: a. Dilute the unknown sample with ethanol to bring its absorbance within the range of the calibration curve. b. Measure the absorbance of the diluted sample. c. Determine the concentration of N-acetyltryptamine in the sample using the calibration curve equation.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the N-acetyltryptamine molecule.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3300 | N-H stretch | Amide N-H |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2930, ~2850 | C-H stretch | Aliphatic C-H |

| ~1630 | C=O stretch | Amide I (C=O) |

| ~1550 | N-H bend | Amide II (N-H) |

| ~1450 | C=C stretch | Aromatic C=C |

Interpretation: The presence of the indole N-H and amide N-H stretching bands confirms the core structure. The strong amide I band is characteristic of the acetyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of N-acetyltryptamine.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | Indole N-H |

| ~7.60 | d | 1H | Ar-H |

| ~7.35 | d | 1H | Ar-H |

| ~7.20 | t | 1H | Ar-H |

| ~7.10 | t | 1H | Ar-H |

| ~7.00 | s | 1H | Ar-H (C2-H) |

| ~5.50 | br s | 1H | Amide N-H |

| ~3.60 | q | 2H | -CH₂-NH- |

| ~2.95 | t | 2H | Ar-CH₂- |

| ~1.95 | s | 3H | -C(=O)CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (Amide) |

| ~136.5 | Aromatic C |

| ~127.5 | Aromatic C |

| ~122.5 | Aromatic CH |

| ~122.0 | Aromatic CH |

| ~119.5 | Aromatic CH |

| ~118.5 | Aromatic CH |

| ~113.0 | Aromatic C |

| ~111.0 | Aromatic CH |

| ~40.0 | -CH₂-NH- |

| ~25.5 | Ar-CH₂- |

| ~23.5 | -C(=O)CH₃ |

Interpretation: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecular structure.[9][10][11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of N-acetyltryptamine in complex matrices.

Experimental Protocol: HPLC Analysis of N-Acetyltryptamine

Objective: To develop and validate an HPLC method for the quantitative analysis of N-acetyltryptamine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

System Preparation: a. Prepare the mobile phases and degas them thoroughly. b. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Standard and Sample Preparation: a. Prepare a stock solution of N-acetyltryptamine in the mobile phase. b. Prepare a series of calibration standards by diluting the stock solution. c. Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

-

Analysis: a. Inject the standards to generate a calibration curve. b. Inject the sample solution. c. Identify the N-acetyltryptamine peak based on its retention time compared to the standard. d. Quantify the amount of N-acetyltryptamine in the sample using the calibration curve.

Workflow for HPLC Method Development:

Caption: A generalized workflow for developing an HPLC method for N-acetyltryptamine analysis.

Synthesis of N-Acetyltryptamine

N-acetyltryptamine can be readily synthesized from tryptamine and an acetylating agent.

Experimental Protocol: Synthesis of N-Acetyltryptamine

Objective: To synthesize N-acetyltryptamine from tryptamine and acetic anhydride.[12]

Materials:

-

Tryptamine

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: a. Dissolve tryptamine in dichloromethane in a round-bottom flask. b. Cool the solution in an ice bath. c. Add pyridine to the solution.

-

Acetylation: a. Slowly add acetic anhydride to the cooled solution with stirring. b. Allow the reaction to warm to room temperature and stir for several hours.

-

Workup: a. Quench the reaction by adding saturated sodium bicarbonate solution. b. Separate the organic layer. c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Workflow for N-Acetyltryptamine Synthesis:

Caption: A schematic representation of the synthesis workflow for N-acetyltryptamine.

Biological Interactions: Melatonin Receptor Signaling

N-acetyltryptamine exerts its biological effects primarily through its interaction with melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs).[2][13]

Upon binding of N-acetyltryptamine, these receptors undergo a conformational change, leading to the activation of associated heterotrimeric G-proteins.[5][13] The subsequent signaling cascade can involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate the activity of various downstream effectors, including protein kinases and ion channels, ultimately leading to a physiological response.[2]

Simplified Melatonin Receptor Signaling Pathway:

Caption: A simplified diagram illustrating the major signaling pathways activated by N-acetyltryptamine binding to MT1/MT2 receptors.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of N-acetyltryptamine, offering both foundational data and practical experimental protocols. For researchers and drug development professionals, a firm grasp of these characteristics is not merely academic but a prerequisite for meaningful investigation and application. The provided methodologies for spectroscopic and chromatographic analysis, as well as a reliable synthetic route, serve as a robust starting point for further exploration. As research into the nuanced roles of endogenous indoleamines continues to evolve, the foundational knowledge of N-acetyltryptamine's physicochemical nature will undoubtedly prove invaluable in unlocking its full biological and therapeutic potential.

References

-

Daily Rhythm in Plasma N-Acetyltryptamine - PMC. (n.d.). Retrieved from [Link][3]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Retrieved from [Link][8]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). Retrieved from [Link][9]

-

Biochemistry, G Protein Coupled Receptors. (n.d.). Retrieved from [Link][5]

-

MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC. (n.d.). Retrieved from [Link][2]

-

A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. (n.d.). Retrieved from [Link][12]

-

(PDF) DEVELOPMENT AND VERIFICATION OF UV SPECTROPHOTOMETRIC TECHNIQUE FOR DETERMINING N-ACETYLCYSTEINE IN TABLET FORMULATIONS. (n.d.). Retrieved from [Link][14]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (n.d.). Retrieved from [Link]

-

Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC. (n.d.). Retrieved from [Link][15]

-

Biomedical Significance of Tryptamine: A Review. (n.d.). Retrieved from [Link][16]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (n.d.). Retrieved from [Link][17]

-

G Protein-Coupled Receptors - PMC. (n.d.). Retrieved from [Link][18]

-

(PDF) Daily Rhythm in Plasma N-acetyltryptamine. (n.d.). Retrieved from [Link][1]

-

HPLC STANDARD OPERATING PROCEDURE. (n.d.). Retrieved from [Link][19]

-

SOP for Calibration of UV-Vis Spectrophotometer. (n.d.). Retrieved from [Link][20]

-

MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. (n.d.). Retrieved from [Link][21]

-

G protein-coupled receptor - Wikipedia. (n.d.). Retrieved from [Link][13]

-

Synthesis method of N-acetyl-5-methoxy tryptamine. (n.d.). Retrieved from [22]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Retrieved from [Link][23]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (n.d.). Retrieved from [Link][24]

-

Daily Rhythm in Plasma N-Acetyltryptamine - PMC. (n.d.). Retrieved from [Link][3]

-

MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed. (n.d.). Retrieved from [Link][4]

-

Solved 8. Analyze the 'H and 13C NMR of the tryptamine. (n.d.). Retrieved from [Link][10]

-

Complete assignments of the 1H, 13C and 15N NMR spectra of caffeine. (n.d.). Retrieved from [Link][11]

-

SOP For UV-Vis Spectrophotometer | PDF | Absorbance | Ultraviolet - Scribd. (n.d.). Retrieved from [Link][25]

-

Melatonin receptor - Wikipedia. (n.d.). Retrieved from [Link][26]

-

(PDF) Biomedical Significance of Tryptamine: A Review. (n.d.). Retrieved from [Link][27]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (n.d.). Retrieved from [Link][28]

-

Acetylation model reaction of tryptophan: (1) dl-tryptophan, (2) acetic... (n.d.). Retrieved from [Link][29]

-

G protein coupled receptor mediated signaling. (n.d.). Retrieved from [Link][30]

-

New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. (n.d.). Retrieved from [31]

-

SOP for HPLC Analysis and Documentation. (n.d.). Retrieved from [Link][32]

Sources

- 1. researchgate.net [researchgate.net]

- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tryptamine | 61-54-1 [chemicalbook.com]

- 7. Tryptamine - Wikipedia [en.wikipedia.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. mdpi.com [mdpi.com]

- 10. chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. preprints.org [preprints.org]

- 18. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. engr.uky.edu [engr.uky.edu]

- 20. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 21. researchgate.net [researchgate.net]

- 22. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]

- 23. engineering.purdue.edu [engineering.purdue.edu]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. scribd.com [scribd.com]

- 26. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. m.youtube.com [m.youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. youtube.com [youtube.com]

- 31. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 32. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the N-Acetylserotonin Synthesis Pathway from Tryptophan

Abstract

N-acetylserotonin (NAS) is a critically important biomolecule, serving not only as the immediate precursor to the neurohormone melatonin but also possessing intrinsic biological activities, including neurotrophic and antioxidant properties. The synthesis of NAS from the essential amino acid tryptophan is a multi-step enzymatic cascade, primarily characterized in the pineal gland but also occurring in other tissues, including the retina and even mitochondria.[1] Understanding the intricacies of this pathway, its key enzymatic players, and its complex regulatory networks is paramount for researchers in neurobiology, chronobiology, and pharmacology. This guide provides a detailed technical exploration of the core synthesis pathway, focusing on the enzymatic conversions, regulatory mechanisms, and validated experimental protocols for its study.

The Core Biosynthetic Pathway: From Essential Amino Acid to Bioactive Intermediate

The conversion of dietary tryptophan into N-acetylserotonin is a conserved pathway in mammals, involving three primary enzymatic steps.[1][2] While this pathway is the foundation for melatonin production, the generation of NAS is a crucial checkpoint, governed by enzymes whose activities are tightly controlled by both transcriptional and post-translational mechanisms.[1][3][4]

The overall transformation proceeds as follows: Tryptophan → 5-Hydroxytryptophan → Serotonin → N-acetylserotonin

Figure 1: The enzymatic cascade for the synthesis of N-acetylserotonin from L-tryptophan.

Step 1: Hydroxylation of Tryptophan

-

Enzyme: Tryptophan-5-hydroxylase (TPH)

-

Reaction: L-Tryptophan + O₂ + Tetrahydrobiopterin (BH4) → 5-Hydroxytryptophan + Dihydrobiopterin (BH2)

-

Causality: This initial hydroxylation is the rate-limiting step in the overall synthesis of serotonin.[5] The enzyme TPH adds a hydroxyl group to the 5-position of the indole ring of tryptophan.[6] This reaction is irreversible and requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[6][7] The availability of tryptophan and BH4 can therefore be a significant control point for the entire downstream pathway. There are two main isoforms of this enzyme, TPH1 and TPH2, with distinct tissue distributions.

Step 2: Decarboxylation of 5-HTP

-

Enzyme: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[8][9]

-

Reaction: 5-Hydroxytryptophan → Serotonin (5-Hydroxytryptamine) + CO₂

-

Causality: AADC is a pyridoxal phosphate (PLP)-dependent enzyme, meaning it requires the active form of Vitamin B6 as a cofactor to catalyze the removal of a carboxyl group from 5-HTP.[6][9] This reaction is generally considered to be rapid and efficient, with the concentration of serotonin being primarily dependent on the activity of the preceding enzyme, TPH. AADC is not specific to the serotonin pathway; it also plays a crucial role in dopamine synthesis, which is a key consideration in pharmacological studies.[10]

Step 3: N-Acetylation of Serotonin

-

Enzyme: Arylalkylamine N-acetyltransferase (AANAT), sometimes referred to as Serotonin N-acetyltransferase.[11][12]

-

Reaction: Serotonin + Acetyl-CoA → N-acetylserotonin + Coenzyme A

-

Causality: This is arguably the most critical regulatory step in the synthesis of NAS and, subsequently, melatonin.[2][5] AANAT transfers an acetyl group from acetyl-CoA to the primary amine of serotonin.[6] The activity of this enzyme exhibits a dramatic circadian rhythm, with levels increasing by up to 150-fold during the night in the rat pineal gland.[1] This rhythm is the primary driver of nocturnal melatonin production. Due to its pivotal regulatory role, AANAT is a major focus of research and a potential target for drug development.[13][14]

Regulation of the Pathway: A Symphony of Transcriptional and Post-Translational Control

The synthesis of NAS is not a static process. It is exquisitely regulated, primarily at the level of AANAT, to respond to environmental cues like the light-dark cycle.

Circadian and Transcriptional Control

The transcription of the AANAT gene is under the control of the core circadian clock machinery.[3] The promoter region of the AANAT gene contains E-box enhancer elements which are activated by the CLOCK/BMAL1 heterodimer, a core component of the molecular clock.[3] This provides a direct link between the central circadian pacemaker in the suprachiasmatic nucleus (SCN) and the rhythmic production of NAS in the pineal gland.[1][2]

Post-Translational Regulation of AANAT

Beyond transcriptional control, AANAT activity is subject to rapid and dynamic post-translational modifications, which allow for a swift response to environmental light. This regulation is a self-validating system of activation and protection.

-

Phosphorylation: In response to nocturnal norepinephrine release in the pineal gland, intracellular cyclic AMP (cAMP) levels rise, activating Protein Kinase A (PKA). PKA then phosphorylates AANAT at specific serine and threonine residues, notably Threonine-31 (T31) and Serine-205 (S205).[15][16]

-

14-3-3 Protein Binding: Phosphorylation at these sites creates a binding motif for 14-3-3 proteins.[16][17] The binding of a 14-3-3 dimer to phosphorylated AANAT has two profound consequences:

-

Activation: It induces a conformational change in AANAT that significantly increases its catalytic efficiency, primarily by lowering the Kₘ for serotonin.[15][16]

-

Protection: It shields AANAT from dephosphorylation and proteolytic degradation, thereby stabilizing the enzyme and maintaining its high activity throughout the night.[15][18]

-

Exposure to light at night triggers a rapid drop in norepinephrine, leading to AANAT dephosphorylation, dissociation from 14-3-3 proteins, and subsequent degradation, quickly shutting down NAS and melatonin production.[16]

Sources

- 1. Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Tryptophan - Wikipedia [en.wikipedia.org]

- 5. serotonin and melatonin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Frontiers | Heterogenic Distribution of Aromatic L-Amino Acid Decarboxylase Neurons in the Rat Spinal Cord [frontiersin.org]

- 11. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. De novo Discovery of Serotonin N-acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Serotonin N-Acetyltransferase Regulation in Vitro and in Live Cells Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Melatonin synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of N-acetyltryptamine in the Pineal Gland: A Technical Guide for Researchers

Abstract

N-acetyltryptamine (NAT) has long been recognized as a key intermediate in the biosynthesis of melatonin within the pineal gland. However, emerging evidence suggests that its biological significance extends far beyond that of a simple precursor. This in-depth technical guide provides a comprehensive overview of the multifaceted role of NAT in the pineal gland, intended for researchers, scientists, and drug development professionals. We will delve into the intricate details of its synthesis, the critical regulatory mechanisms governing its production, its complex interactions with melatonin receptors, and its potential as a bioactive molecule in its own right, including its neuroprotective and therapeutic implications. This guide will further provide detailed experimental protocols for the accurate quantification of NAT and the assessment of the activity of its rate-limiting enzyme, arylalkylamine N-acetyltransferase (AANAT), to empower researchers in their exploration of this fascinating molecule.

Introduction: Beyond a Melatonin Precursor

The pineal gland, a small endocrine organ nestled deep within the brain, is renowned for its production of melatonin, the "hormone of darkness" that governs our circadian rhythms.[1][2] For decades, N-acetyltryptamine (NAT) was primarily viewed through the lens of its obligatory role in the melatonergic pathway.[3] However, a paradigm shift is underway, with a growing body of research highlighting NAT as a bioactive molecule with its own distinct physiological functions.[4] The discovery of its daily rhythmic production, mirroring that of melatonin, and its ability to act as a mixed agonist/antagonist at melatonin receptors, has propelled NAT into the scientific spotlight.[3][5] This guide aims to provide a detailed exploration of NAT's biological significance in the pineal gland, moving beyond its classical depiction as a mere metabolic intermediate.

Biosynthesis of N-acetyltryptamine: A Tale of Two Pathways

The synthesis of NAT in the pineal gland originates from the essential amino acid tryptophan.[3] The biosynthetic pathway of NAT shares enzymatic machinery with the well-established melatonin synthesis pathway, yet diverges at a critical step, leading to the production of two distinct indoleamines.

The journey begins with the uptake of tryptophan from the bloodstream into the pinealocytes. From there, two primary enzymatic pathways can be initiated:

-

The Melatonin Pathway: Tryptophan is first hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). This is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin (5-hydroxytryptamine). Serotonin is subsequently acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS), which is finally methylated by acetylserotonin O-methyltransferase (ASMT) to yield melatonin.[6]

-

The N-acetyltryptamine Pathway: Tryptophan is directly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine.[3] Tryptamine is then acetylated by arylalkylamine N-acetyltransferase (AANAT) to produce N-acetyltryptamine.[3]

The pivotal enzyme in both pathways is arylalkylamine N-acetyltransferase (AANAT) , which acts as a crucial regulatory node, controlling the rhythmic production of both NAT and the melatonin precursor, NAS.[3][5]

Figure 1: Biosynthetic pathways of melatonin and N-acetyltryptamine in the pineal gland.

The Gatekeeper: Regulation of Arylalkylamine N-acetyltransferase (AANAT) Activity

The rhythmic production of NAT is intrinsically linked to the tight regulation of AANAT activity. This regulation occurs at multiple levels, ensuring a robust nocturnal peak in its enzymatic function.

Transcriptional Regulation: The Circadian Clock Machinery

The transcription of the Aanat gene is under the direct control of the master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[5] The SCN transmits photic information from the retina to the pineal gland via a multi-synaptic pathway.[2] During the night, the absence of light leads to the release of norepinephrine from sympathetic nerve terminals in the pineal gland. Norepinephrine binds to β-adrenergic receptors on pinealocytes, activating a signaling cascade that culminates in the increased transcription of the Aanat gene. This process is driven by the core clock proteins, CLOCK and BMAL1, which bind to E-box elements in the Aanat promoter.[6]

Post-translational Regulation: A Symphony of Phosphorylation and Protein-Protein Interactions

Beyond transcriptional control, AANAT activity is exquisitely regulated by post-translational modifications. The nocturnal surge in cyclic AMP (cAMP) triggered by norepinephrine signaling leads to the phosphorylation of AANAT by protein kinase A (PKA).[7] This phosphorylation event creates a binding site for 14-3-3 proteins. The binding of 14-3-3 proteins to phosphorylated AANAT has a dual effect:

-

Enzyme Stabilization: It shields AANAT from dephosphorylation and subsequent proteasomal degradation, thereby increasing its half-life.[7]

-

Enhanced Catalytic Activity: It induces a conformational change in AANAT that increases its affinity for its substrates, including tryptamine and serotonin.

This intricate interplay of phosphorylation and protein-protein interactions ensures a rapid and robust increase in AANAT activity at the onset of darkness.

Figure 2: Day/Night regulation of AANAT activity in the pineal gland.

Biological Roles of N-acetyltryptamine

While its role as a melatonin precursor is undisputed, NAT's biological activities are now understood to be more diverse.

A Modulator of Melatonin Signaling

NAT has been characterized as a mixed agonist/antagonist at melatonin receptors (MT1 and MT2).[3][5] This dual activity suggests that NAT could fine-tune melatonergic signaling. For instance, in the retina, NAT has been shown to antagonize the effects of melatonin.[8] The physiological ramification of this complex interaction is an active area of research, with the potential for NAT to act as a buffer or modulator of melatonin's effects in different tissues.

| Receptor | NAT Affinity (Ki) | Melatonin Affinity (Ki) | Reference |

| MT1 | Lower affinity | High affinity | [3] |

| MT2 | High affinity (~0.41 nM) | High affinity | [8] |

A Putative Ligand for TrkB Receptors: A Melatonin-Independent Pathway

Perhaps one of the most exciting recent discoveries is the potential for NAT to act as a ligand for the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF).[4] While much of the initial research focused on N-acetylserotonin (NAS) as a TrkB agonist, the structural similarity of NAT suggests it may share this capability.[3][4] Activation of the TrkB signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.[9] If NAT is indeed a TrkB agonist, it could exert neuroprotective and antidepressant-like effects independently of melatonin receptors. This opens up a new frontier for understanding the therapeutic potential of this indoleamine.

Experimental Protocols for the Study of N-acetyltryptamine

To facilitate further research into the biological roles of NAT, we provide the following detailed experimental protocols.

Quantification of N-acetyltryptamine in Pineal Tissue by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like NAT in complex biological matrices.[10]

Methodology:

-

Tissue Homogenization:

-

Excise pineal glands and immediately freeze them in liquid nitrogen.

-

Homogenize the frozen tissue in a suitable ice-cold buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford).

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the tissue homogenate onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elute NAT with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Couple the HPLC to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for NAT and an appropriate internal standard (e.g., deuterated NAT).

-

-

Quantification:

-

Generate a standard curve using known concentrations of NAT.

-

Quantify the amount of NAT in the samples by comparing their peak areas to the standard curve.

-

Arylalkylamine N-acetyltransferase (AANAT) Activity Assay

Rationale: This assay measures the enzymatic activity of AANAT by quantifying the formation of its product, N-acetyltryptamine, from its substrate, tryptamine. Both radiometric and HPLC-based methods are commonly used.

A. Radiometric Assay:

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine pineal gland homogenate, a reaction buffer (e.g., phosphate buffer, pH 6.8), tryptamine, and [³H]-acetyl-CoA.

-

Initiate the reaction by adding the radiolabeled acetyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a quenching solution (e.g., a mixture of charcoal and trichloroacetic acid).

-

Centrifuge the tubes to pellet the charcoal, which binds the unreacted [³H]-acetyl-CoA.

-

-

Scintillation Counting:

-

Transfer an aliquot of the supernatant, containing the radiolabeled N-acetyltryptamine, to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Calculation of Activity:

-

Calculate the AANAT activity based on the amount of radioactive product formed per unit of time and protein concentration.

-

B. HPLC-Based Assay:

Methodology:

-

Reaction Setup:

-

Follow the same reaction setup as the radiometric assay, but use non-radiolabeled acetyl-CoA.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a protein-precipitating agent (e.g., perchloric acid or acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the filtered supernatant onto a C18 reverse-phase HPLC column.

-

Use an isocratic or gradient elution with a suitable mobile phase to separate tryptamine and N-acetyltryptamine.

-

Detect the compounds using a UV or fluorescence detector.

-

-

Quantification and Activity Calculation:

-

Quantify the amount of N-acetyltryptamine produced by comparing its peak area to a standard curve.

-

Calculate the AANAT activity as described for the radiometric assay.

-

Therapeutic Potential and Future Directions

The emerging understanding of NAT's diverse biological roles opens up exciting avenues for therapeutic development. Its potential as a TrkB agonist suggests that NAT or its derivatives could be explored for the treatment of neurodegenerative diseases and depression.[8][11] Furthermore, its ability to modulate melatonin signaling could be harnessed to develop novel chronobiotic drugs with a more nuanced mechanism of action than melatonin itself.

Future research should focus on:

-

Elucidating the precise signaling pathways activated by NAT , particularly its interaction with TrkB and downstream effectors.

-

Investigating the physiological consequences of NAT's mixed agonist/antagonist activity at melatonin receptors in different tissues.

-

Developing stable and specific NAT analogs for therapeutic applications.

-

Conducting in vivo studies to validate the neuroprotective and antidepressant-like effects of NAT.

Conclusion

N-acetyltryptamine is no longer a mere footnote in the story of melatonin. It is a dynamic and multifaceted molecule with a complex and vital role in the physiology of the pineal gland and beyond. Its rhythmic production, intricate regulation, and diverse biological activities position it as a key player in circadian biology and a promising target for future drug development. The experimental methodologies outlined in this guide provide a robust framework for researchers to further unravel the enigmatic functions of this fascinating indoleamine.

References

-

Backlund, P. S., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. Journal of Biological Rhythms, 32(4), 347–358. [Link]

-

Coon, S. L., et al. (2020). Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones. Journal of Pineal Research, 69(2), e12668. [Link]

-

Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(49), 21128-21133. [Link]

-

Klein, D. C. (2007). Arylalkylamine N-acetyltransferase: "the Timezyme". Journal of Biological Chemistry, 282(7), 4233-4237. [Link]

-

Dean, B., et al. (2013). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Biomedical Chromatography, 27(12), 1690-1700. [Link]

-

Borjigin, J., et al. (1999). Genetic targeting: the serotonin N-acetyltransferase promoter imparts circadian expression selectively in the pineal gland and retina of transgenic rats. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(7), 2475–2481. [Link]

-

Grokipedia. (n.d.). N-Acetyltryptamine. Retrieved January 24, 2026, from [Link]

-

Ninja Nerd. (2017, May 3). Endocrinology | Pineal Gland [Video]. YouTube. [Link]

-

Cipolla-Neto, J., & Amaral, F. G. D. (2022). Physiology of the Pineal Gland and Melatonin. In Endotext. MDText.com, Inc. [Link]

-

Amaral, F. G. D., et al. (2022). Melatonin Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH. Methods in Molecular Biology, 2550, 33-43. [Link]

-

Massa, S. M., et al. (2010). Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents. The Journal of clinical investigation, 120(5), 1774–1785. [Link]

-

Varshavsky, A. (2017). Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway. Journal of Biological Chemistry, 292(38), 15873-15888. [Link]

-

National Institute of Child Health and Human Development. (2017, May 24). NICHD scientists identify molecule that may help control sleep and wake cycles. [Link]

-

Wang, X., et al. (2023). The Neuroprotective Effects of N-acetylserotonin and Its Derivative. Neuroscience, 520, 1-11. [Link]

-

Tryptamine Therapeutics. (n.d.). Home. Retrieved January 24, 2026, from [Link]

-

Reactome. (n.d.). BDNF activates NTRK2 (TRKB) signaling. Retrieved January 24, 2026, from [Link]

-

Zhang, Y., et al. (2019). The Neuroprotective Effects of Melatonin: Possible Role in the Pathophysiology of Neuropsychiatric Disease. Molecules, 24(20), 3824. [Link]

-

Chen, S. D., et al. (2021). Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8856. [Link]

Sources

- 1. Reactome | BDNF activates NTRK2 (TRKB) signaling [reactome.org]

- 2. researchgate.net [researchgate.net]

- 3. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic targeting: the serotonin N-acetyltransferase promoter imparts circadian expression selectively in the pineal gland and retina of transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass‐spectrometry analysis of the human pineal proteome during night and day and in autism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-N-acetyltryptamine chemical structure and properties.

An In-depth Technical Guide to 5-Amino-N-acetyltryptamine: Structure, Properties, and Hypothesized Activity

Abstract: This document provides a comprehensive technical overview of this compound, a distinct derivative of the tryptamine family. As direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from closely related structural analogs—namely N-acetylserotonin (5-hydroxy-N-acetyltryptamine) and N-acetyltryptamine—to project its chemical properties, propose a viable synthetic route, and hypothesize its potential pharmacological activities. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding and framework for future empirical investigation.

Introduction and Chemical Identity

This compound belongs to the substituted tryptamine class of compounds. Its core structure features an indole ring substituted at the 5-position with an amino (-NH2) group and an ethylamine side chain at the 3-position, which is N-acetylated. This structure distinguishes it from its more extensively studied relatives: serotonin (5-hydroxytryptamine), N-acetylserotonin, and melatonin (N-acetyl-5-methoxytryptamine).[1] While N-acetylserotonin is a key intermediate in the biosynthesis of melatonin, the biological role and pharmacological profile of a 5-amino substituted variant remain largely unexplored.[2] The insights presented herein are built upon established principles of organic chemistry and pharmacology, leveraging the well-documented profiles of its structural neighbors to provide an expert-guided projection of its characteristics.

Chemical Structure

The molecular structure consists of a bicyclic indole nucleus with an N-acetylethylamine substituent at position C3 and an amine group at position C5.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

No empirical data for this compound is currently available. The following properties are calculated or inferred based on its structure and comparison with analogs like N-acetylserotonin.[3]

| Property | Predicted Value / Information | Source / Basis for Prediction |

| IUPAC Name | N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | Standard nomenclature rules |

| Molecular Formula | C₁₂H₁₅N₃O | Calculated from structure |

| Molecular Weight | 217.27 g/mol | Calculated from formula |

| CAS Number | Not assigned | No public record found |

| Appearance | Predicted to be a solid at room temperature | Analogy to N-acetylserotonin (solid)[3] |

| Solubility | Predicted to be soluble in ethanol and DMSO | Analogy to N-acetylserotonin solubility[3] |

| Melting Point | Not determined | N-acetylserotonin: 120-122 °C[3] |

| Boiling Point | Not determined | N-acetylserotonin (Predicted): 556.8 °C[3] |

| pKa | Not determined | N-acetylserotonin (Predicted): 10.09[3] |

Proposed Synthesis and Characterization

A viable synthetic pathway for this compound can be designed based on well-established reactions used for similar tryptamines, such as the synthesis of melatonin from serotonin.[4]

Proposed Synthetic Pathway

The most direct approach involves the selective N-acetylation of the ethylamine side chain of 5-aminotryptamine. An alternative, multi-step route could begin with 5-nitrotryptamine, involving N-acetylation followed by the reduction of the nitro group. The former is more efficient if the starting material, 5-aminotryptamine, is accessible.

The proposed primary synthesis is a single-step N-acetylation reaction.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Proposed N-Acetylation

Causality: This protocol is adapted from a patented method for the N-acetylation of 5-hydroxytryptamine.[4] The use of a non-polar solvent like dichloromethane (DCM) and a tertiary amine base (triethylamine, TEA) is critical. TEA acts as a proton sponge, neutralizing the HCl byproduct generated from the reaction of acetyl chloride with the primary amine, thus driving the reaction to completion and preventing the protonation of the starting material's amino groups. The temperature is controlled to manage the exothermic nature of the acylation.

Methodology:

-

Setup: Under a nitrogen atmosphere, add 5-aminotryptamine to a flask containing anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-10°C.

-

Base Addition: Add triethylamine to the stirred solution.

-

Acetylation: Slowly add acetyl chloride dropwise, maintaining the reaction temperature between 15-20°C.

-

Reaction Monitoring: Stir for 1.5-2 hours post-addition. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Upon completion, neutralize the reaction mixture to a pH of 8.5-9 using an aqueous sodium hydroxide solution.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with water until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic (dichloromethane) layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic peaks for the indole ring protons, the ethyl side chain, the acetyl group, and the aromatic protons shifted by the 5-amino group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight (217.27 g/mol ) and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching (indole and amino groups), C=O stretching (amide), and aromatic C-H bonds.

Hypothesized Biological Activity and Pharmacology

The pharmacological profile of this compound is unknown. However, its structural similarity to N-acetylserotonin (NAS) and other 5-substituted tryptamines allows for educated hypotheses regarding its potential biological targets.[2][5]

Potential Molecular Targets

-

Melatonin Receptors (MT1/MT2): N-acetyltryptamine is a known mixed agonist/antagonist at melatonin receptors.[6] It is plausible that this compound would also interact with these G-protein coupled receptors, which are crucial for regulating circadian rhythms. The nature of the interaction (agonist, antagonist, or partial agonist) would require empirical determination.

-

TrkB Receptor: N-acetylserotonin is a potent agonist of the Tropomyosin receptor kinase B (TrkB), a target for Brain-Derived Neurotrophic Factor (BDNF).[2] This interaction is linked to neuroprotective and antidepressant-like effects. The 5-amino substitution may retain or modify this activity.

-

Serotonin (5-HT) Receptors: Many 5-substituted tryptamines exhibit high affinity for various serotonin receptors (e.g., 5-HT1A, 5-HT2A).[5] It is highly probable that this compound would also serve as a ligand for one or more 5-HT receptor subtypes.

Postulated Signaling Pathway

Assuming activity as an agonist at a G-protein coupled receptor like MT1 or a 5-HT receptor, this compound could initiate downstream signaling cascades.

Caption: Hypothesized GPCR signaling cascade for this compound.

Safety, Handling, and Future Directions

Safety: As a novel chemical entity, this compound should be handled with care. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. A full toxicological profile has not been established.

Future Research: The hypotheses presented in this guide require experimental validation. Key future research should include:

-

Chemical Synthesis and Verification: Carrying out the proposed synthesis and fully characterizing the compound.

-

In Vitro Pharmacology: Conducting receptor binding and functional assays to determine its affinity and efficacy at melatonin, TrkB, and serotonin receptors.

-

Cellular and In Vivo Studies: Investigating its effects on cellular models and, subsequently, in animal models to explore its physiological and behavioral impact.

Conclusion

This compound represents an intriguing yet uncharacterized member of the tryptamine family. By applying established chemical and pharmacological principles from its closest analogs, this guide provides a foundational framework for its synthesis, characterization, and potential biological activity. It serves as a call to action for the research community to empirically investigate this novel compound, which may hold unique properties relevant to neuropharmacology and drug discovery.

References

-

PubChem. N-acetylserotonin. National Center for Biotechnology Information.

-

ChemicalBook. N-ACETYL-5-HYDROXYTRYPTAMINE (CAS 1210-83-9).

-

Google Patents. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.

-

Walsh Medical Media. Biomedical Significance of Tryptamine: A Review. (2017).

-

Grokipedia. N-Acetyltryptamine.

-

PubMed. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter.

-

PubMed Central. Daily Rhythm in Plasma N-Acetyltryptamine. (2017).

-

Wikipedia. N-Acetyltryptamine.

-

PubChem. N-Acetyltryptamine. National Center for Biotechnology Information.

-

PubChem. 5-Nitro-N-acetyltryptamine. National Center for Biotechnology Information.

-

PubMed Central. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ACETYL-5-HYDROXYTRYPTAMINE | 1210-83-9 [chemicalbook.com]

- 4. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]

- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Pharmacological-Profile-of-N-acetyltryptamine-as-a-Melatonin-Receptor-Ligand

Abstract

N-acetyltryptamine (NAT) is an endogenous compound and the immediate biosynthetic precursor to melatonin. For many years, it was considered primarily a pharmacological tool due to its lower affinity for melatonin receptors compared to melatonin itself.[1] However, recent evidence demonstrating its physiological presence and daily rhythm in plasma has renewed interest in its potential as an independent signaling molecule.[2] This guide provides a comprehensive technical overview of the pharmacological profile of NAT, focusing on its interactions with the MT1 and MT2 G protein-coupled receptors (GPCRs) and the MT3 binding site, now identified as the enzyme Quinone Reductase 2 (QR2). We will detail its binding affinity, functional activity, and the validated experimental protocols required for its characterization, offering field-proven insights for researchers in pharmacology and drug development.

Introduction: N-acetyltryptamine in the Melatonergic System

Melatonin (5-methoxy-N-acetyltryptamine) is the primary hormone responsible for regulating circadian rhythms, with its synthesis and release from the pineal gland peaking during the night.[3][4] Its effects are mediated through two high-affinity GPCRs, MT1 and MT2, which are both primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[5]

N-acetyltryptamine (NAT) is structurally analogous to melatonin but lacks the 5-methoxy group. It is synthesized from tryptamine by the enzyme arylalkylamine N-acetyltransferase (AANAT), the same enzyme involved in melatonin synthesis.[2] While long known, its physiological relevance was debated. However, the confirmation of its presence in mammalian plasma, exhibiting a nocturnal increase similar to melatonin, suggests it may have a functional role.[1] This finding shifts NAT's status from a simple precursor to a candidate for a physiological chronobiological signal.[2] Understanding its distinct pharmacological profile at melatonin receptors is therefore critical.

Receptor Binding Affinity Profile

The first step in characterizing any ligand is to determine its binding affinity (typically expressed as the inhibition constant, Ki) for its target receptors. This is achieved through competitive radioligand binding assays.

Principles of Competitive Binding Assays

These assays measure the ability of a test compound (the 'competitor', in this case, NAT) to displace a radiolabeled ligand with known high affinity (e.g., 2-[¹²⁵I]-iodomelatonin) from the receptor.[5] By performing this experiment over a range of NAT concentrations, an inhibition curve is generated, from which the IC50 (the concentration of NAT that displaces 50% of the radioligand) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding Affinity of NAT at Melatonin Receptors

Numerous studies have characterized NAT's affinity, revealing a clear preference profile. It generally exhibits a lower affinity for MT1 and MT2 receptors compared to melatonin.[1] Its interaction with the MT3 site (QR2) is also well-documented.[6][7]

Table 1: Comparative Binding Affinities (Ki) of N-acetyltryptamine and Melatonin

| Compound | Receptor Target | Typical Ki Value (nM) | Selectivity |

|---|---|---|---|

| Melatonin | Human MT1 | ~0.02 - 0.2 nM[5] | - |

| Melatonin | Human MT2 | ~0.05 - 1.0 nM[5] | - |

| N-acetyltryptamine | Human MT1 | ~5 - 30 nM | ~100-fold lower than Melatonin |

| N-acetyltryptamine | Human MT2 | ~0.4 - 5 nM[8] | MT2 > MT1 |

| N-acetyltryptamine | MT3 / QR2 | ~20 - 50 nM[6] | Moderate Affinity |

Note: Ki values can vary between studies based on tissue/cell preparation, radioligand used, and assay conditions.

The data clearly indicate that NAT, while a melatonin receptor ligand, is significantly less potent in binding than melatonin itself. Notably, it displays a higher affinity for the MT2 receptor over the MT1 receptor.[8]

Functional Activity at MT1 and MT2 Receptors

Binding affinity does not describe the functional consequence of the ligand-receptor interaction. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response). The functional activity of NAT is typically assessed by measuring its effect on the downstream signaling cascade of the MT1 and MT2 receptors.

Gαi-Coupled Signaling and cAMP Inhibition

Both MT1 and MT2 receptors are canonically coupled to the inhibitory G-protein, Gαi.[5] Activation of the receptor by an agonist causes Gαi to inhibit the enzyme adenylyl cyclase, leading to a measurable decrease in the intracellular concentration of the second messenger, cAMP.[9] Therefore, the most common functional assay for these receptors measures changes in cAMP levels.

Caption: Canonical Gαi signaling pathway for MT1/MT2 receptors.

Functional Profile of N-acetyltryptamine

Studies have characterized NAT as a mixed agonist-antagonist or a partial agonist at melatonin receptors.[2][10] At the MT2 receptor, where it has higher affinity, it can act as an antagonist to melatonin-induced effects in some systems, such as inhibiting dopamine release in the retina.[8] In functional assays measuring cAMP, it typically behaves as a weak partial agonist, producing a response that is significantly lower than that of the full agonist, melatonin.

Table 2: Comparative Functional Potency of N-acetyltryptamine and Melatonin

| Compound | Assay Type | Receptor | Potency (EC50/IC50) | Efficacy (% of Melatonin) |

|---|---|---|---|---|

| Melatonin | cAMP Inhibition | Human MT1 | ~0.1 - 1 nM | 100% (Full Agonist) |

| Melatonin | cAMP Inhibition | Human MT2 | ~0.1 - 1 nM | 100% (Full Agonist) |

| N-acetyltryptamine | cAMP Inhibition | Human MT1 | Micromolar (µM) range | < 20% (Weak Partial Agonist) |

| N-acetyltryptamine | cAMP Inhibition | Human MT2 | High Nanomolar (nM) range | ~20-40% (Partial Agonist) |

Interaction with MT3 / Quinone Reductase 2 (QR2)

The melatonin binding site formerly known as MT3 has been definitively identified as the cytosolic enzyme Quinone Reductase 2 (QR2).[7][11] Unlike MT1 and MT2, QR2 is not a GPCR. It is a detoxifying enzyme that can be inhibited by melatonin and related compounds.[6] NAT binds to QR2 with moderate affinity and acts as an inhibitor of its enzymatic activity.[6] The physiological consequence of this interaction is an active area of research, but it represents a distinct mechanism of action for NAT compared to its GPCR-mediated effects.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following section provides detailed, self-validating protocols for the key assays discussed.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the Ki of NAT at human MT1 or MT2 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

A. Reagents & Materials:

-

Cell Membranes: Prepared from CHO or HEK293 cells stably expressing the human MT1 or MT2 receptor.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).

-

Competitor: N-acetyltryptamine (NAT), serial dilutions.

-

Non-Specific Binding (NSB) Control: 10 µM unlabeled melatonin.

-

Total Binding Control: Binding Buffer (vehicle).

-

Filtration Apparatus: Cell harvester with GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[12]

-

Scintillation Counter and compatible scintillation fluid.

B. Step-by-Step Methodology:

-

Membrane Preparation (Causality): Cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. This isolates the receptors, which are embedded in the cell membrane, from other cellular components that could interfere with the assay. The final pellet is resuspended in Binding Buffer. Protein concentration is determined via a Bradford or BCA assay to ensure consistent amounts are used in each reaction.

-

Assay Plate Setup: In a 96-well plate, add reagents in the following order:

-

25 µL of Binding Buffer (for Total Binding), 10 µM Melatonin (for NSB), or NAT serial dilution.

-

25 µL of 2-[¹²⁵I]-iodomelatonin diluted in Binding Buffer to a final concentration near its Kd (~100-200 pM).

-

50 µL of cell membrane suspension (typically 10-20 µg protein/well).

-

-

Incubation: Incubate the plate for 90-120 minutes at 37°C with gentle agitation.[12] This duration is chosen to ensure the binding reaction reaches equilibrium, a critical factor for accurate Ki determination.[13]

-

Termination & Filtration (Self-Validation): The reaction is terminated by rapid filtration through the pre-soaked GF/B filters using a cell harvester. This step is crucial as it rapidly separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). The filters are immediately washed 3-4 times with ice-cold Binding Buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into vials with scintillation fluid and count the radioactivity (counts per minute, CPM) using a gamma or liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of NAT.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: cAMP Inhibition Functional Assay

This protocol measures the ability of NAT to act as an agonist or antagonist at Gαi-coupled MT1/MT2 receptors.

A. Reagents & Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the target receptor (MT1 or MT2).

-

Assay Medium: Serum-free medium (e.g., DMEM/F12).

-

Stimulation Agent: Forskolin (an adenylyl cyclase activator).

-

Test Compounds: NAT and Melatonin (positive control) serial dilutions.

-

Lysis Buffer and cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).[14]

B. Step-by-Step Methodology:

-

Cell Plating: Seed cells into 384-well or 96-well plates and grow to ~90% confluency.[15]

-

Pre-incubation: Wash cells with Assay Medium. For antagonist mode, pre-incubate the cells with the antagonist (NAT) for 15-30 minutes before adding the agonist.[16] For agonist mode, proceed to the next step.

-

Stimulation (Causality & Self-Validation): Add a solution containing the test compound (NAT or Melatonin for agonist mode) and a fixed concentration of forskolin (e.g., 5 µM). Forskolin is used to artificially raise intracellular cAMP levels, creating a large signal window against which the inhibitory effect of a Gαi-coupled agonist can be robustly measured. A vehicle control (forskolin only) sets the 100% cAMP level, while a positive control (melatonin + forskolin) validates that the receptor-Gαi pathway is functional.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Cell Lysis: Add Lysis Buffer as per the kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Detection: Perform the detection assay following the kit protocol.[17] These kits are typically competitive immunoassays where cellular cAMP competes against a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis:

-

Convert the raw signal to cAMP concentration using a standard curve.

-

Normalize the data: Set the forskolin-only wells to 100% and a baseline control (no forskolin) to 0%.

-

Plot the % inhibition of the forskolin response against the log concentration of the agonist.

-

Fit the curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy).

-

Conclusion and Future Perspectives

N-acetyltryptamine is a physiologically relevant ligand for melatonin receptors. Its pharmacological profile is distinct from that of melatonin, characterized by lower binding affinity, a preference for the MT2 over the MT1 receptor, and a functional activity profile of a weak partial agonist or antagonist depending on the system.[1][8] Furthermore, its interaction with QR2 (MT3) provides a non-GPCR-mediated pathway for its actions.[11]

The discovery of a daily rhythm in plasma NAT opens new avenues of research.[1] Is NAT a weak "echo" of the melatonin signal, or does it have a unique physiological role? Its partial agonism/antagonism at MT2 receptors could suggest it acts as a modulator of melatonin's effects, perhaps fine-tuning circadian responses in specific tissues. Future research should focus on elucidating the physiological consequences of the NAT-QR2 interaction and exploring whether biased agonism at MT1/MT2 receptors contributes to its unique profile. The robust, validated protocols detailed herein provide the essential tools for drug development professionals and researchers to further investigate this intriguing endogenous molecule.

References

-

Coon, S.L., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. PMC - PubMed Central. [Link]

-

ResearchGate. (n.d.). (PDF) Daily Rhythm in Plasma N-acetyltryptamine. ResearchGate. [Link]

-

ResearchGate. (n.d.). Detection of N-acetyltryptamine, N-acetylserotonin, and melatonin by... ResearchGate. [Link]

-

Dubocovich, M.L., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PMC - PubMed Central. [Link]

-

Nosjean, O., et al. (2001). Comparative pharmacological studies of melatonin receptors: MT1, MT2 and MT3/QR2. Tissue distribution of MT3/QR2. PubMed. [Link]

-

Sittampalam, G.S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

-

Stein, R.M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. PMC - NIH. [Link]

-

ResearchGate. (2015). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. ResearchGate. [Link]

-

Cecon, E., et al. (2018). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. [Link]

-

Robles, M.S., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. MDPI. [Link]

-

Nosjean, O., et al. (2001). Organs From Mice Deleted for NRH:quinone Oxidoreductase 2 Are Deprived of the Melatonin Binding Site MT3. PubMed. [Link]

-

ResearchGate. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

-

Bio-protocol. (n.d.). Ligand binding assay. Bio-protocol. [Link]

-

Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. [Link]

-

Boutin, J.A. (2020). Is There Sufficient Evidence that the Melatonin Binding Site MT3 Is Quinone Reductase 2? MDPI. [Link]

-

Legros, C., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. NIH. [Link]

-

ResearchGate. (2019). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. ResearchGate. [Link]

-

Nosjean, O., et al. (2000). Identification of the melatonin-binding site MT3 as the quinone reductase 2. PubMed. [Link]

-

Grokipedia. (n.d.). N-Acetyltryptamine. Grokipedia. [Link]

Sources

- 1. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative pharmacological studies of melatonin receptors: MT1, MT2 and MT3/QR2. Tissue distribution of MT3/QR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the melatonin-binding site MT3 as the quinone reductase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Organs from mice deleted for NRH:quinone oxidoreductase 2 are deprived of the melatonin binding site MT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro [mdpi.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

N-acetylserotonin as a precursor to melatonin biosynthesis.

An In-Depth Technical Guide to N-Acetylserotonin: The Versatile Precursor to Melatonin Biosynthesis

Executive Summary

N-acetylserotonin (NAS) has long been categorized primarily as a metabolic intermediate in the biosynthesis of melatonin.[1][2][3] This guide challenges that narrow perspective, repositioning NAS as a molecule of significant and independent biological activity. For researchers, scientists, and drug development professionals, understanding the multifaceted nature of NAS is critical. It is not merely a stepping stone to melatonin but a potent bioactive compound in its own right, with distinct neurotrophic, antioxidant, and potential therapeutic properties.[1][2][4] This document provides a comprehensive technical overview of the melatonin biosynthetic pathway with a core focus on NAS, detailing the enzymatic control, its intricate circadian regulation, its independent signaling activities, and the analytical methodologies required for its precise quantification.

The Core Biosynthetic Pathway: From Serotonin to Melatonin

The synthesis of melatonin from the essential amino acid tryptophan is a four-step enzymatic cascade primarily occurring in the pineal gland and the retina.[1][5][6] While the initial steps converting tryptophan to serotonin set the stage, the final two conversions, which involve N-acetylserotonin, are the most critical from a regulatory standpoint.

The pathway is as follows:

-

Tryptophan → 5-Hydroxytryptophan (5-HTP): Catalyzed by Tryptophan-5-hydroxylase (TPH).[5][7]

-

5-HTP → Serotonin (5-Hydroxytryptamine, 5-HT): Catalyzed by Aromatic-L-amino acid decarboxylase (AADC).[5][7]

-

Serotonin → N-Acetylserotonin (NAS): This crucial acetylation step is catalyzed by the enzyme Aralkylamine N-acetyltransferase (AANAT) , also referred to as Serotonin N-acetyltransferase (SNAT).[1][2][7] This reaction is widely considered the primary rate-limiting step in melatonin synthesis, making AANAT the key regulatory control point of the entire pathway.[5][7]

-

N-Acetylserotonin → Melatonin (N-acetyl-5-methoxytryptamine): The final step is a methylation reaction catalyzed by Acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT).[1][2][7][8] This enzyme transfers a methyl group from the co-substrate S-adenosyl-methionine (SAM) to NAS, yielding melatonin.[3][9][10]

While this represents the classical pathway, alternative routes have been identified, particularly in plants, where serotonin can first be methylated by ASMT to 5-methoxytryptamine and then acetylated by AANAT to produce melatonin.[5][11]

The Circadian Pacemaker: Regulation of NAS Production